molecular formula C10H12O B3034262 trans-3-Phenylcyclobutanol CAS No. 150639-15-9

trans-3-Phenylcyclobutanol

Cat. No. B3034262
CAS RN: 150639-15-9
M. Wt: 148.2 g/mol
InChI Key: BLLLZEOPEKUXEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. Paper discusses the regioselective synthesis of trans-2,3-disubstituted cyclobutanones using 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones. Although this paper does not directly address the synthesis of trans-3-Phenylcyclobutanol, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

Cyclobutane derivatives exhibit interesting molecular structures due to the strain and steric interactions within the small ring. Paper provides insights into the molecular structure of fluorinated cyclobutylamines, which, like trans-3-Phenylcyclobutanol, contain a cyclobutane core. The study found no through-space interactions between substituents, which could be relevant when considering the molecular structure of trans-3-Phenylcyclobutanol.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives is a key area of interest. Paper explores the thermal stereomutations and [1,3] carbon sigmatropic shifts in cyclobutane derivatives, leading to the formation of cyclohexenes. These reactions are significant as they provide information on the stereochemical outcomes of reactions involving cyclobutane rings. Although trans-3-Phenylcyclobutanol is not specifically mentioned, the principles of these reactions could apply to its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their stereochemistry and substituents. Paper compares the pKa and log D values of fluorinated cyclobutylamines, finding that fluorination leads to acidification. This information is useful for predicting how different substituents on a cyclobutane ring, such as a phenyl group in trans-3-Phenylcyclobutanol, might affect its properties.

Scientific Research Applications

Neuropharmacological Research

Trans-3-Phenylcyclobutanol and its isomers have been studied for their effects on neurotransmitter uptake. In particular, they have been examined for their ability to inhibit the uptake of norepinephrine and dopamine by synaptosomes in the brain, showing more effectiveness in preventing the accumulation of norepinephrine by cortical synaptosomes than dopamine by striatal synaptosomes. The trans isomers were found to be more potent inhibitors than the cis isomers, highlighting the importance of molecular conformation in neurological interactions (Komiskey et al., 1978).

Cancer Research

In the field of cancer research, derivatives of cyclobutanol, including trans-3-Phenylcyclobutanol, have been synthesized and studied for their potential as anticancer agents. For example, analogues of cyclophosphamide have been created and evaluated for their antitumor activity, with the trans isomers again showing differing activities compared to their cis counterparts. These studies provide insights into the development of new chemotherapeutic agents (Boyd et al., 1980).

Molecular Synthesis and Chemistry

Trans-3-Phenylcyclobutanol has been a subject of interest in synthetic chemistry, particularly in the synthesis of small-ring compounds. Studies have explored its synthesis, reactions, and the creation of related compounds, contributing to the understanding of cyclobutane chemistry and its potential applications in various fields, including pharmaceuticals and materials science (Manatt et al., 1964).

Endocrine and Metabolic Research

In endocrine and metabolic research, trans-3-Phenylcyclobutanol derivatives have been explored for their potential effects on glucose control and insulin secretion. Studies have investigated compounds like trans-4-(4-methylcyclohexyl)-4-oxobutyric acid, assessing their pharmacological effects in improving glucose tolerance and enhancing insulin secretion in animal models of diabetes mellitus (Ohta et al., 1999).

Safety and Hazards

The safety information for trans-3-Phenylcyclobutanol indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

3-phenylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLLZEOPEKUXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311740, DTXSID701315382
Record name trans-3-Phenylcyclobutanol
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URL https://comptox.epa.gov/dashboard/DTXSID301311740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92243-56-6, 150639-16-0, 150639-15-9
Record name 3-Phenylcyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92243-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-Phenylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenylcyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s,3s)-3-phenylcyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,3r)-3-phenylcyclobutanol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 3-phenyl-cyclobutanone (100 mg) in THF (10 mL) was added LiAlH4 (0.2 mL, 2M in THF). The mixture was stirred at rt for 2 h, then 2M NaOH (1 mL) was added. The organic layer was concentrated and purified by PTLC providing the title compound (80 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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